molecular formula C12H4BrCl3O2 B1266774 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin CAS No. 109333-33-7

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin

Cat. No.: B1266774
CAS No.: 109333-33-7
M. Wt: 366.4 g/mol
InChI Key: MEDUBLZGNFZMKG-UHFFFAOYSA-N
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Description

Overview of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in Environmental Science

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are two classes of persistent organic pollutants that have garnered considerable scientific and public attention. nih.govuaeu.ac.ae These compounds are not produced intentionally but are formed as unintentional byproducts in a variety of industrial and combustion processes. wikipedia.orgnih.gov Sources include the manufacturing of certain chlorinated chemicals, the chlorine bleaching of paper pulp, and the incineration of municipal and industrial waste. nih.govepa.gov

Structurally, PCDDs consist of two benzene (B151609) rings linked by two oxygen atoms, with chlorine atoms attached at various positions. cdc.gov There are 75 different PCDD congeners, which are related compounds that differ in the number and position of chlorine atoms. cdc.gov Similarly, PCDFs have a dibenzofuran (B1670420) structure with chlorine atoms attached, resulting in 135 possible congeners. greenpeace.to

The environmental significance of PCDDs and PCDFs lies in their persistence, bioaccumulation, and toxicity. cdc.gov Due to their chemical stability, they resist degradation and can remain in the environment for long periods. nih.gov Their lipophilic (fat-loving) nature means they accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain. epa.gov

The toxicity of these compounds is mediated through the aryl hydrocarbon receptor (AhR), a protein found in the cells of most vertebrate species. cdc.govcdc.gov Binding to this receptor can lead to a cascade of biochemical and toxic responses. cdc.gov The most studied and most toxic congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org To assess the risk of complex mixtures of these compounds found in the environment, the concept of Toxic Equivalency Factors (TEFs) was developed. wikipedia.orgbundesumweltministerium.de Each congener is assigned a TEF value relative to the toxicity of TCDD, which is set at 1.0. wikipedia.orgbundesumweltministerium.de The total toxicity of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ). wikipedia.org

Specific Focus on Mixed-Halogenated Dibenzo-p-dioxins (MHDDs) as Emerging Contaminants

Mixed-halogenated dibenzo-p-dioxins (MHDDs), also referred to as PXDDs, are a subclass of halogenated dioxins that contain both bromine and chlorine atoms attached to the dibenzo-p-dioxin (B167043) structure. greenpeace.to These compounds are considered emerging contaminants because, like their chlorinated and brominated counterparts, they can be formed during combustion processes where both chlorine and bromine sources are present. nih.govgreenpeace.to Such conditions can occur during the incineration of waste containing both chlorinated plastics and brominated flame retardants. greenpeace.to

The formation of MHDDs can proceed through the condensation of precursor molecules like 2-chlorophenoxy and 2-bromophenoxy radicals. uaeu.ac.aenih.gov The number of possible MHDD congeners is vast, with a theoretical total of 1550. food.gov.uk

Scientific research indicates that MHDDs are of toxicological concern. nih.govfood.gov.uk Studies have shown that mixed halogenated dioxins can bind to the Ah receptor and induce similar toxic effects to their chlorinated counterparts on a molar basis. nih.govtum.de Despite this, there is limited information on their occurrence in the environment and in biological systems compared to PCDDs and PBDDs (polybrominated dibenzo-p-dioxins). food.gov.uk Consequently, no official TEF values have been assigned to any mixed-halogenated congeners by organizations like the World Health Organization (WHO), largely due to insufficient toxicological and environmental data. greenpeace.to However, there is a consensus that they should be considered for inclusion in the TEF scheme as more data becomes available. greenpeace.to

Historical and Current Academic Significance of Dioxin Research

The history of dioxin research is marked by several key events that brought these compounds to public and scientific attention. One of the earliest incidents of widespread human exposure occurred during the Vietnam War through the use of the herbicide Agent Orange, which was contaminated with TCDD. wikipedia.org Subsequent major incidents included the industrial accident in Seveso, Italy, in 1976, which released a significant amount of TCDD into the environment, and the contamination of Times Beach, Missouri. wikipedia.orgcdc.gov

These events spurred a significant amount of research into the toxicology, environmental fate, and health effects of dioxins. cdc.gov In 1997, the International Agency for Research on Cancer (IARC) classified TCDD as a "known human carcinogen". nih.gov This was followed by a similar classification by the U.S. National Toxicology Program in 2001. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,7,8-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrCl3O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDUBLZGNFZMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074446
Record name 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109333-33-7
Record name Dibenzo(b,e)(1,4)dioxin, 2-bromo-3,7,8-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Pathways and Environmental Sources of 2 Bromo 3,7,8 Trichlorodibenzo P Dioxin

Unintentional Byproduct Formation Mechanisms

The formation of halogenated dioxins, including 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, is primarily associated with processes involving organic matter, chlorine, and bromine at elevated temperatures.

Combustion Processes and Thermal Reactions

Incomplete combustion of organic material in the presence of both chlorine and bromine sources is a primary route for the formation of mixed halogenated dioxins. epa.govwikipedia.org These conditions are prevalent in various thermal processes, including the burning of fossil fuels and wood, as well as the incineration of municipal and industrial wastes. epa.govwikipedia.org The formation of polyhalogenated dibenzo-p-dioxins (PHDDs) and polyhalogenated dibenzofurans (PHDFs) can occur thermally. nih.gov

During combustion, precursor compounds can react to form the dioxin structure. The presence of both bromine and chlorine can lead to the formation of a complex mixture of chlorinated, brominated, and mixed bromo/chloro congeners. cdc.gov The specific congener formed, such as this compound, depends on the specific precursors present and the reaction conditions.

Industrial Chemical Manufacturing Processes

The production of certain chemicals can inadvertently lead to the formation of halogenated dioxins as contaminants.

The manufacturing of chlorinated phenols, which are used as intermediates in the production of pesticides and other chemicals, is a known source of polychlorinated dibenzo-p-dioxins (PCDDs). epa.govcdc.govresearchgate.net For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is a known byproduct in the synthesis of 2,4,5-trichlorophenol. cdc.govresearchgate.net By analogy, in processes where both brominated and chlorinated phenols are used or formed as intermediates, the formation of mixed bromo/chloro dioxins like this compound is plausible. The condensation of precursor molecules, such as chlorophenols, is a key step in this formation pathway. researchgate.net

The incineration of waste streams containing both chlorinated and brominated organic compounds is a significant potential source of mixed halogenated dioxins. epa.govwikipedia.org Such wastes can include plastics containing brominated flame retardants alongside chlorinated plastics like PVC. nih.gov The co-combustion of materials containing chlorine and bromine can lead to the formation of a wide array of polybromochloro-dibenzo-p-dioxins (PBCDDs). cdc.gov The relative amounts of bromine and chlorine in the waste feed will influence the specific congeners that are formed.

Process Halogen Source(s) Potential for this compound Formation
Municipal Waste IncinerationChlorinated plastics (e.g., PVC), Brominated flame retardantsHigh, due to the co-combustion of mixed halogenated materials. wikipedia.orgcdc.gov
Industrial Waste IncinerationVaries depending on industrial process wasteHigh, if waste contains both chlorinated and brominated organic compounds. epa.gov
Fossil Fuel and Wood CombustionNatural chlorine and bromine content, co-combustion with halogenated materialsPossible, though likely at lower concentrations than from waste incineration. epa.gov

De Novo Synthesis Pathways for Halogenated Dibenzo-p-dioxins

De novo synthesis is a formation pathway that does not rely on the presence of fully formed precursor molecules like chlorophenols. Instead, the dioxin molecule is built up from smaller carbon fragments on the surface of fly ash particles in the presence of a halogen source and a catalyst, typically copper. nih.gov This process occurs in the post-combustion zone of incinerators at temperatures between 200 and 400°C. While much of the research on de novo synthesis has focused on chlorinated dioxins, it is understood that the presence of bromine in the system can lead to the formation of brominated and mixed halogenated dioxins through analogous pathways. The non-regiospecific nature of these reactions suggests a radical-based mechanism. nih.gov

Analogous Formation Mechanisms Based on Related Dioxins and Furans

The formation mechanisms for this compound can be inferred from studies on similar compounds. The structural similarities between polychlorinated dibenzo-p-dioxins (PCDDs), polybrominated dibenzo-p-dioxins (PBDDs), and mixed polybromochloro-dibenzo-p-dioxins (PXDDs) suggest that they share comparable formation pathways. cdc.gov

Research on the condensation reactions of 2-chlorophenoxy and 2-bromophenoxy radicals demonstrates the formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans. researchgate.net These studies show that keto-ether structures can act as direct intermediates in the formation of various mixed bromo/chloro dioxin molecules. researchgate.net The mechanisms appear to be insensitive to the specific positions of the halogen atoms on the precursor phenol (B47542) rings, suggesting that these pathways are applicable to the formation of a wide range of higher halogenated congeners, including this compound. researchgate.net

Precursor Type General Reaction Relevance to this compound
Halogenated PhenolsCondensation of two phenol moleculesA brominated phenol and a trichlorinated phenol, or precursors that can form these, could react to form the target compound. researchgate.net
Carbon Fragments & HalogensDe Novo Synthesis on fly ashIn the presence of both bromide and chloride ions, this pathway can generate a variety of mixed halogenated dioxins. nih.gov

Comparison with Polychlorinated Dioxin (e.g., 2,3,7,8-TCDD) Formation

The formation of mixed bromo/chloro-dibenzo-p-dioxins, such as this compound, shares fundamental mechanisms with their more extensively studied chlorinated counterparts like 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). Both types of compounds are not produced commercially but are generated as unintentional byproducts. epa.govwikipedia.orgrevize.com The primary distinction lies in the requisite elemental ingredients.

Mixed halogenated dioxins are formed under the same conditions as chlorinated dioxins, which involve combustion or exposure to high temperatures in the presence of oxygen. greenpeace.to However, for a mixed congener like this compound to be created, sources of both bromine and chlorine must be present in the reaction environment. greenpeace.to

The main formation pathways for chlorinated dioxins, which also apply to mixed halogenated dioxins, include:

De Novo Synthesis : This process involves the formation of dioxins from their basic elements—carbon, hydrogen, oxygen, and a halogen—on catalytically active surfaces at temperatures ranging from approximately 250°C to 500°C. mst.dk Copper compounds are regarded as particularly effective catalysts in this reaction. mst.dk

Precursor Formation : Dioxins can also be formed from the chemical transformation of halogenated organic compounds, such as chlorinated or brominated phenols. greenpeace.tomst.dk For 2,3,7,8-TCDD, a well-known precursor is 2,4,5-trichlorophenol. researchgate.netresearchgate.net

Environmental sources for both chlorinated and mixed halogenated dioxins are predominantly combustion processes. nih.gov These include municipal solid waste incineration, the burning of fossil fuels and wood, and various industrial high-temperature sources. epa.govgreenpeace.tonih.gov Mixed halogenated dioxins are significantly formed in situations where both bromine and chlorine precursors are common, such as during the disposal and recovery of electronic waste, which often contains brominated flame retardants alongside chlorinated plastics. greenpeace.to

While typically detected in lower quantities than their chlorinated analogues, mixed dioxins can, under certain conditions, represent the majority of all halogenated dioxins formed. greenpeace.to The relative abundance is influenced by the specific precursors and conditions of the thermal event. food.gov.uk

Table 1: Comparative Overview of Formation Conditions

Feature2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)This compound
Halogen Requirement Chlorine source requiredBoth bromine and chlorine sources required greenpeace.to
Primary Formation Pathway Unintentional byproduct of combustion and chemical manufacturing epa.govnih.govUnintentional byproduct of combustion where mixed halogens are present greenpeace.to
Key Precursors Chlorinated phenols (e.g., 2,4,5-trichlorophenol), chlorinated benzenes mst.dkresearchgate.netChlorinated and brominated phenols, brominated flame retardants (BFRs) greenpeace.to
Formation Temperature Approx. 250°C - 500°C mst.dkSimilar to TCDD; lower temperatures may favor higher bromine content greenpeace.tomst.dk
Catalysis Catalyzed by surfaces, particularly with copper compounds mst.dkAssumed to be similar to TCDD mst.dk
Common Environmental Sources Waste incineration, fuel combustion, paper pulp bleaching epa.govnih.govMunicipal and electronic waste incineration, fires involving mixed materials greenpeace.to

Role of Precursors and Reaction Conditions in Mixed Halogenation

The formation of a specific congener like this compound is highly dependent on the available precursors and the precise reaction conditions during its formation. The process is not a result of a single precursor molecule containing both halogens, but rather the interaction of multiple separate precursor substances. greenpeace.to

Precursors: The synthesis of mixed halogenated dioxins requires both organochlorine and organobromine compounds to serve as halogen donors. greenpeace.to Key precursors include:

Brominated Flame Retardants (BFRs) : Widely used in electronic equipment and plastics, BFRs are a significant source of bromine for mixed dioxin formation during waste incineration. greenpeace.to

Chlorinated and Brominated Phenols : These simpler organic compounds are known precursors that can combine under thermal conditions to form dioxin structures. greenpeace.to

Inorganic Halogens : While inorganic sources of chlorine and bromine can contribute to formation, they are generally considered less significant than organohalogen precursors. greenpeace.to

Reaction Conditions: The physical and chemical environment dictates the likelihood and outcome of mixed dioxin formation.

Temperature : Formation occurs in a thermal range similar to that of chlorinated dioxins (250°C-500°C). greenpeace.tomst.dk However, some research indicates that formation at lower temperatures, more characteristic of open burning, generally favors the creation of congeners with a higher bromine-to-chlorine ratio. greenpeace.to Conversely, studies of some high-temperature incinerators have detected only monobrominated mixed congeners, suggesting temperature can influence the degree of bromine incorporation. greenpeace.to

Halogen Ratio : The relative proportions of chlorine and bromine available during the reaction are a critical factor. food.gov.uk An environment with a higher concentration of chlorine sources is likely to favor the formation of dioxin molecules with a lower proportion of bromine, such as monobromo-polychlorinated congeners. food.gov.uk

Catalytic Surfaces : The presence of catalysts, especially copper, can facilitate the de novo synthesis pathway for dioxin formation. mst.dk

Table 2: Key Factors in the Formation of Mixed Halogenated Dioxins

FactorDescription
Precursor Type Requires separate sources of bromine and chlorine. Key examples include brominated flame retardants (BFRs), chlorinated phenols, and brominated phenols. greenpeace.to
Precursor State Organohalogen compounds are the most significant precursors. greenpeace.to
Temperature Range Typically 250°C - 500°C. mst.dk The specific temperature can influence the Br:Cl ratio in the final product. greenpeace.to
Oxygen The presence of oxygen is necessary for formation during combustion. greenpeace.to
Catalysts Metal-containing surfaces, particularly copper, can promote formation reactions. mst.dk
Halogen Availability The ratio of available bromine to chlorine precursors influences the halogenation pattern of the resulting dioxin congeners. food.gov.uk

Environmental Occurrence, Distribution, and Fate of 2 Bromo 3,7,8 Trichlorodibenzo P Dioxin

Environmental Compartmentalization and Transport Dynamics

Detailed research on the environmental compartmentalization and transport dynamics of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is not available in current scientific literature. The behavior of this specific compound—how it moves through and partitions into different environmental compartments—has not been sufficiently studied to provide specific data.

Atmospheric Transport and Deposition

There is a lack of specific studies tracking the atmospheric transport and deposition of this compound. While it is known that halogenated dioxins can be dispersed through the atmosphere, often associated with particulate matter from combustion sources, the specific properties governing the long-range transport and deposition rates for this compound have not been documented. epa.gov General studies on mixed halogenated (bromo/chloro) dioxins suggest they are formed in similar processes to their chlorinated counterparts and can enter the environment through emissions from combustion and incineration. epa.gov

Distribution in Aquatic Systems (Water, Sediment)

No specific data exists on the measured concentrations or distribution patterns of this compound in water columns or sediments. For related compounds like TCDD, the very low water solubility and high lipophilicity cause them to adsorb strongly to sediment and suspended organic matter, making aquatic sediments a primary environmental sink. epa.gov It is hypothesized that this compound would exhibit similar behavior due to its structure, but empirical data is needed for confirmation.

Soil Contamination and Persistence

Direct studies on the contamination levels, binding mechanisms, and persistence (half-life) of this compound in soil environments are absent from the available literature. Research on TCDD has shown it to be highly persistent in soil, with slow degradation rates. dtic.mil The persistence of the bromo-trichloro variant remains unquantified.

Environmental Persistence and Half-Life Considerations

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. For halogenated dibenzo-p-dioxins, persistence is a key characteristic contributing to their environmental concern. While specific quantitative data on the environmental half-life of this compound is limited in scientific literature, its persistence can be inferred from the extensive research conducted on its structurally similar analogs, particularly the chlorinated and brominated dioxins.

Like its chlorinated and brominated counterparts, this compound is classified as a persistent organic pollutant (POP). These substances are characterized by their resistance to environmental degradation, which allows them to remain in ecosystems for extended periods. The persistence of dioxins is influenced by the number and position of halogen atoms on the dibenzo-p-dioxin (B167043) structure. Generally, a higher degree of halogenation leads to greater resistance to degradation.

Studies on mixed halogenated dibenzo-p-dioxins (PXDDs), which contain both bromine and chlorine atoms, indicate that they share the property of environmental persistence with their chlorinated (PCDDs) and brominated (PBDDs) relatives. nih.gov The presence of both bromine and chlorine atoms on the same molecule does not appear to significantly reduce its stability in the environment.

Research Findings on Related Compounds:

To understand the potential persistence of this compound, it is informative to review the findings on closely related compounds.

Polychlorinated Dibenzo-p-dioxins (PCDDs): The most studied of these is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Research has shown that TCDD is highly persistent in the environment, particularly in soil and sediment. dtic.mil When released into the environment, TCDD tends to bind strongly to soil and organic particles, which limits its mobility but enhances its long-term persistence. researchgate.net The half-life of PCDDs in soil can be substantial, with estimates ranging from 25 to 100 years, depending on the specific congener and environmental conditions. nih.gov

Polybrominated Dibenzo-p-dioxins (PBDDs): Brominated dioxins are also recognized for their persistence. cawood.co.uk Although not as extensively studied as PCDDs, they are known to resist degradation and can accumulate in the environment.

Mixed Halogenated Dibenzo-p-dioxins (PXDDs): The formation of mixed halogenated dioxins occurs in combustion processes where both chlorinated and brominated precursors are present. tum.de Their detection in environmental samples confirms their formation and release. nih.gov While specific half-life data is scarce, their structural similarity to PCDDs and PBDDs strongly suggests a high degree of environmental persistence.

Degradation Pathways:

The primary mechanisms for the breakdown of dioxins in the environment are photodegradation and microbial degradation.

Photodegradation: Dioxins can be degraded by ultraviolet (UV) light from the sun. dtic.mil However, this process is generally slow, and its effectiveness depends on the compound being exposed to direct sunlight. In environments like soil and sediment, where the compound may be buried or shielded from light, photodegradation is significantly limited. Studies on PCDDs have shown that the rate of photodegradation decreases as the number of chlorine atoms increases. nih.gov

Microbial Degradation: Certain microorganisms have been shown to degrade chlorinated dioxins. nih.gov This process often occurs under anaerobic conditions where bacteria can reductively dehalogenate the dioxin molecule, removing chlorine atoms. nih.gov Aerobic bacteria can also degrade lower chlorinated dioxins. nih.gov However, highly halogenated dioxins are generally more resistant to microbial attack. The presence of other, more easily degradable organic compounds can sometimes stimulate the co-metabolism of dioxins. nih.gov

Data on Related Dioxin Persistence

Compound ClassGeneral PersistenceEstimated Half-Life in SoilKey Degradation PathwaysReferences
Polychlorinated Dibenzo-p-dioxins (PCDDs) High25 - 100 yearsPhotodegradation, Microbial Degradation dtic.milnih.gov
Polybrominated Dibenzo-p-dioxins (PBDDs) HighData limited, but considered persistentPhotodegradation, Microbial Degradation cawood.co.uk
Mixed Halogenated Dibenzo-p-dioxins (PXDDs) HighData limited, but considered persistentPhotodegradation, Microbial Degradation nih.govtum.denih.gov

Photodegradation Rates of Selected PCDDs

CompoundConditionsHalf-LifeReference
Di- and Tetra-PCDDs300 nm UV light in 60% acetonitrile/water4.3 - 680 minutes researchgate.net
Octachloro-PCDD (OCDD)UV/TiO2 photocatalysis0.74 h⁻¹ (rate constant) nih.gov
1,2,3,6,7,8-HxCDDUV/ZnO photocatalysis3.28 h⁻¹ (rate constant) nih.gov

Based on the available evidence for structurally analogous compounds, it is concluded that this compound is an environmentally persistent compound with a long half-life, particularly in soil and sediment matrices. Its degradation is expected to be slow, primarily occurring through photodegradation when exposed to sunlight and microbial action under specific environmental conditions.

Transformation and Degradation Strategies for 2 Bromo 3,7,8 Trichlorodibenzo P Dioxin

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a compound through non-biological processes. For persistent organic pollutants like 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, photolytic and thermal degradation are key abiotic pathways.

Photolytic Degradation Pathways

Photolytic degradation involves the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation. For halogenated dioxins, this process typically involves the reductive dehalogenation of the molecule.

The efficiency of photolytic degradation is highly dependent on the wavelength of UV irradiation and the presence of catalysts.

Studies on TCDD have shown that UV radiation in the range of 254 nm and 302 nm is effective in its degradation. mdpi.comresearchgate.net The presence of a photocatalyst, such as titanium dioxide (TiO2) or silver-doped titanium dioxide (Ag/TiO2), can significantly enhance the degradation rate. mdpi.comresearchgate.net For instance, the photodegradation of TCDD in the presence of silver titanium oxide (AgTi) and silver titanium doped into Y-zeolite (AgTiY) has been shown to be highly effective, with up to 98-99% degradation observed after five hours of irradiation at 302 nm. mdpi.comresearchgate.netfao.org The primary degradation product identified in these studies was 2,3,7-trichlorodibenzo-p-dioxin (B1595472), indicating a stepwise dehalogenation process. mdpi.comresearchgate.netfao.org It is plausible that similar catalytic systems and UV wavelengths would be effective for the degradation of this compound.

Table 1: Influence of Catalysts on the Photodegradation of TCDD (as an analogue for this compound)

CatalystUV Wavelength (nm)Degradation EfficiencyTime (hours)Reference
AgTi302~98-99%5 mdpi.comresearchgate.netfao.org
AgTiY302~98-99%5 mdpi.comresearchgate.netfao.org

Thermal Decomposition and Pyrolysis Characteristics

Thermal decomposition and pyrolysis are high-temperature processes that can break down halogenated dioxins.

Information specific to the thermal decomposition of this compound is not available. However, research on TCDD indicates that it begins to decompose at temperatures above 700°C. cdc.gov The pyrolysis of a mixture of 2-chlorophenol (B165306) and 2-bromophenol, which can be precursors to mixed halogenated dioxins, has been studied. researchgate.net This research showed the formation of various brominated, chlorinated, and mixed bromo-chloro dibenzofurans and dibenzo-p-dioxins. researchgate.net The complete destruction of these compounds generally requires incineration at temperatures above 800°C. epa.gov It is expected that this compound would exhibit similar thermal stability, requiring high temperatures for complete decomposition.

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial Biodegradation Potential

The potential for microbial degradation of halogenated dioxins has been a subject of extensive research, as it offers a more environmentally friendly remediation approach.

While direct evidence for the microbial biodegradation of this compound is lacking, studies on chlorinated dioxins suggest that lower chlorinated congeners are more susceptible to aerobic microbial attack than their highly chlorinated counterparts. nih.govresearchgate.net Conversely, highly chlorinated dioxins are more readily dechlorinated under anaerobic conditions. nih.govresearchgate.net

Certain bacterial strains have demonstrated the ability to degrade chlorinated dioxins.

Aerobic bacteria, particularly species from the genera Sphingomonas, Pseudomonas, and Burkholderia, have been shown to degrade lower chlorinated dioxins. nih.govresearchgate.net The degradation is often initiated by an angular dioxygenase enzyme that attacks the aromatic ring adjacent to the ether bridge. nih.gov For example, Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans and dibenzo-p-dioxins. researchgate.net The degradation of 2-chlorodibenzo-p-dioxin (B167031) by carbazole-degrading bacteria has also been reported. researchgate.net

Studies on the highly toxic TCDD have shown that some bacterial communities can achieve significant degradation. For instance, bacterial communities from contaminated soil in Vietnam were able to degrade about 95% of TCDD within 60 days under specific nutrient conditions. nih.gov Genera such as Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium were associated with this degradation. nih.gov A thermophilic bacterium, Geobacillus sp. UZO 3, has also been shown to degrade TCDD through reductive cleavage of the diaryl ether bonds. jseb.jp

Given these findings, it is conceivable that certain bacterial strains, particularly those with potent dioxygenase enzymes, could initiate the degradation of this compound, likely by attacking the less substituted ring or through reductive dehalogenation.

Table 2: Bacterial Genera with Potential for Halogenated Dioxin Degradation

Bacterial GenusDegradation CapabilityReference
SphingomonasDegradation of mono- and dichlorinated dioxins researchgate.net
PseudomonasDegradation of lower chlorinated dioxins nih.govresearchgate.net
BurkholderiaDegradation of lower chlorinated dioxins nih.govresearchgate.net
BordetellaAssociated with TCDD degradation nih.gov
RhizobiumAssociated with TCDD degradation nih.gov
GeobacillusDegradation of TCDD jseb.jp

Enzymatic Biotransformation Processes

The biotransformation of dioxins is largely mediated by specific enzymes produced by various microorganisms. These enzymes can initiate the breakdown of the stable dioxin structure.

Oxidoreductases and dioxygenases are key enzyme classes involved in the degradation of aromatic compounds, including dioxins. Ligninolytic fungi produce extracellular lignin-modifying enzymes (LMEs), which have a broad substrate specificity and can degrade hazardous pollutants. nih.govvu.nl Laccase, a type of oxidoreductase, is a well-characterized LME that plays a significant role in the degradation of recalcitrant aromatic compounds. nih.govvu.nl

The crude extracellular enzyme extract from Rigidoporus sp. FMD21, which primarily contains laccase, was found to degrade 77.4% of TCDD within 36 days. nih.govvu.nl The degradation mechanism is believed to involve the cleavage of the diaryl ether bond in the TCDD molecule. nih.gov In some cases, the efficiency of laccase-mediated degradation can be enhanced by the presence of mediators, such as 1-hydroxybenzotriazole (B26582) (HBT), syringaldehyde, and violuric acid. nih.gov

In addition to fungal enzymes, bacterial enzyme systems are also implicated. For instance, cell-free extracts of the thermophilic bacterium Geobacillus sp. UZO 3 have demonstrated the ability to degrade TCDD through the reductive cleavage of the diaryl ether bonds. jseb.jp While the specific actions of these enzymes on a bromo-trichloro-substituted dioxin have not been detailed, the fundamental mechanisms of ether bond cleavage and dehalogenation are expected to be similar.

Degradation Product Identification and Pathway Elucidation

Understanding the metabolites produced during degradation is crucial for elucidating the complete breakdown pathway and assessing the reduction in toxicity.

The degradation of halogenated dioxins typically proceeds through the formation of less halogenated congeners and other intermediate metabolites. In the photocatalytic degradation of TCDD, 2,3,7-trichlorodibenzo-p-dioxin was identified as a primary degradation product, indicating a stepwise removal of chlorine atoms. mdpi.com

In the fungal degradation of TCDD by Penicillium sp. QI-1, a series of metabolites have been identified, suggesting a pathway that involves the opening of the aromatic rings. d-nb.infonih.govresearchgate.netbohrium.com These intermediates include 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid. d-nb.infonih.govresearchgate.netbohrium.com The detection of 4,5-Dichlorocatechol as an intermediate has also been confirmed in the degradation of TCDD by other fungi. scialert.net

In the enzymatic degradation of TCDD by the extracellular enzymes of Rigidoporus sp. FMD21, 3,4-dichlorophenol (B42033) was identified as the main metabolite, supporting the hypothesis of a diaryl ether bond cleavage. nih.gov Similarly, the degradation of TCDD by Geobacillus sp. UZO 3 cell-free extract was found to produce 3',4',4,5-tetrachloro-2-hydroxydiphenyl ether (TCDE) as an intermediate, which is then further converted to dichlorophenol (DCP). jseb.jp

Table 2: Identified Metabolites in the Degradation of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)

Degradation Method/Organism Identified Metabolites Reference
Photocatalytic Degradation 2,3,7-trichlorodibenzo-p-dioxin mdpi.com
Penicillium sp. QI-1 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydroxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, β-ketoadipic acid d-nb.infonih.govresearchgate.netbohrium.com
Fungi PL1 and 267 4,5-Dichlorocatechol scialert.net
Rigidoporus sp. FMD21 3,4-dichlorophenol nih.gov

Analytical Methodologies for the Characterization and Quantification of 2 Bromo 3,7,8 Trichlorodibenzo P Dioxin

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of 2-Br-3,7,8-TrCDD is the effective extraction of the analyte from the sample matrix and the removal of interfering compounds. The lipophilic nature of this compound means it tends to bioaccumulate in fatty tissues, making the extraction from such matrices particularly challenging. dioxin20xx.org

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and cleanup of halogenated dioxins from aqueous samples. biotage.com In this method, the sample is passed through a solid sorbent material that retains the analyte of interest. The interfering compounds are then washed away, and the target analyte is eluted with a small volume of solvent. nih.gov Automated SPE systems can improve efficiency and reduce sample processing times, which is particularly beneficial for laboratories with high sample throughput. biotage.com

Liquid-Liquid Extraction (LLE) is a traditional method for extracting analytes from aqueous matrices. epa.gov It involves the partitioning of the analyte between two immiscible liquid phases, typically water and an organic solvent like methylene chloride. epa.gov While effective, LLE can be time-consuming, require large volumes of organic solvents, and be prone to the formation of emulsions, which can complicate the extraction process. biotage.com

Table 1: Comparison of Common Extraction Techniques for Dioxin Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Matrices
Solid-Phase Extraction (SPE)Analyte partitions onto a solid sorbent.Reduced solvent consumption, high recovery rates, potential for automation.Can be susceptible to clogging with high-particulate samples.Aqueous samples, drinking water. dioxin20xx.org
Liquid-Liquid Extraction (LLE)Analyte partitions between two immiscible liquid phases.Well-established and widely applicable.Requires large volumes of organic solvents, can form emulsions, labor-intensive. biotage.comepa.govAqueous samples, industrial discharges. epa.gov

Fish Extracts: The analysis of fish tissue for 2-Br-3,7,8-TrCDD is of significant interest due to the potential for bioaccumulation in the aquatic food chain. The high lipid content of fish tissue necessitates a rigorous cleanup procedure to remove fats that can interfere with the analysis. nih.gov Common techniques include digestion or extraction followed by multi-step column chromatography cleanup. nih.gov

Environmental Soils: The extraction of 2-Br-3,7,8-TrCDD from soil and sediment samples typically involves Soxhlet extraction or pressurized fluid extraction. epa.gov The extracts then undergo a multi-step cleanup process, often involving columns packed with silica gel, alumina, and carbon to remove interfering organic compounds. researchgate.net

Chromatographic Separation Techniques

Gas chromatography is the primary technique used for the separation of 2-Br-3,7,8-TrCDD from other halogenated dioxins and interfering compounds prior to detection.

High-resolution capillary gas chromatography (HRGC) is essential for the separation of the numerous isomers of brominated and chlorinated dioxins. epa.govresearchgate.net The use of long capillary columns with small internal diameters provides the high resolving power necessary to separate closely eluting isomers, which is critical for accurate quantification. chromatographyonline.com

The choice of the stationary phase in the GC column is a critical factor in achieving the desired separation. For dioxin analysis, columns with a 5% phenyl-methylpolysiloxane stationary phase are commonly used as the primary column. chromatographyonline.com However, for the confirmation of certain isomers, a secondary column with a different polarity, such as one with a cyanopropylphenyl-dimethylpolysiloxane stationary phase, may be required. chromatographyonline.com The unique selectivity of certain stationary phases can provide enhanced resolution of toxic isomers like 2,3,7,8-TCDD and 2,3,7,8-TCDF from their less toxic counterparts.

Table 2: Common GC Columns for Dioxin Analysis

Stationary PhaseCommonly Used ForKey Separation Characteristics
5% Phenyl-methylpolysiloxanePrimary analysis of dioxins and furans. chromatographyonline.comGood general-purpose phase for separating a wide range of congeners.
50% Cyanopropylphenyl-dimethylpolysiloxaneConfirmation of specific isomers, particularly TCDFs. chromatographyonline.comOffers different selectivity based on polarity, aiding in the resolution of co-eluting peaks.

Capillary Gas Chromatography (GC) for Isomer Resolution

Mass Spectrometric Detection and Quantification

Mass spectrometry is the definitive detection technique for the analysis of 2-Br-3,7,8-TrCDD due to its high sensitivity and specificity.

High-resolution mass spectrometry (HRMS) is the preferred method for dioxin analysis as it can differentiate between the analyte of interest and interfering compounds with the same nominal mass. nih.govfood-safety.com The use of HRMS allows for the detection of 2-Br-3,7,8-TrCDD at the picogram or even femtogram level. acs.orgresearchgate.net

Tandem mass spectrometry (GC-MS/MS) has also been shown to be a viable alternative to HRGC/HRMS for the analysis of dioxins. dioxin20xx.orgscioninstruments.com This technique offers high selectivity and sensitivity and can be a more cost-effective option. dioxin20xx.org

The quantification of 2-Br-3,7,8-TrCDD is typically performed using the isotope dilution method. food-safety.com This involves adding a known amount of a ¹³C-labeled internal standard of the analyte to the sample before extraction. The ratio of the response of the native analyte to the labeled internal standard is then used to calculate the concentration of the native analyte in the sample. This method corrects for any losses of the analyte that may occur during the sample preparation and analysis process. epa.gov

Table 3: Mass Spectrometric Techniques for Dioxin Analysis

TechniquePrincipleAdvantagesTypical Detection Limits
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with high accuracy, separating analytes from interferences with the same nominal mass.High specificity and sensitivity, considered the "gold standard." epa.govpg/g to fg/g levels. acs.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS)Uses two stages of mass analysis for increased selectivity.High selectivity and sensitivity, can be more cost-effective than HRMS. dioxin20xx.orgComparable to HRMS for many applications. scioninstruments.com

High-Resolution Mass Spectrometry (HRMS) for Specificity and Sensitivity

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with High-Resolution Gas Chromatography (HRGC), is the cornerstone for the definitive identification and quantification of dioxins and related compounds. food-safety.comenv.go.jpeurofinsus.com This technique is essential for achieving the required specificity to distinguish target analytes from a multitude of potentially interfering compounds present in complex sample matrices. nih.gov

Specificity in HRMS is achieved by its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. For dioxin analysis, a mass resolution of 10,000 or greater is typically required. env.go.jp This level of resolution allows for the separation of ions with the same nominal mass but different elemental compositions. For instance, it can distinguish the molecular ion of a brominated/chlorinated dioxin from other organic molecules or fragments that may have a similar integer mass.

The sensitivity of HRGC/HRMS is critical for detecting the trace levels at which these compounds are environmentally relevant. nih.gov Modern instruments can achieve detection limits in the low picogram (pg) or even femtogram (fg) range. epa.gov The combination of a gas chromatograph for separating compounds based on their retention time and a high-resolution mass spectrometer for specific detection provides a powerful two-dimensional analysis that enhances both sensitivity and selectivity. nih.gov Tandem mass spectrometry (MS/MS) techniques, which involve multiple stages of mass analysis, can further improve specificity and sensitivity by reducing background noise and confirming the identity of the analyte through its fragmentation patterns. dioxin20xx.orgnih.gov

Table 1: Key Parameters in HRGC/HRMS Analysis for Dioxins

Parameter Typical Requirement/Value Purpose
Mass Resolution ≥ 10,000 To distinguish target analytes from interfering ions of the same nominal mass. env.go.jp
Detection Method Selected Ion Monitoring (SIM) To enhance sensitivity by monitoring only specific m/z values characteristic of the target analyte. chromatographyonline.com
Ionization Mode Electron Ionization (EI) Standard ionization technique for generating characteristic mass spectra of dioxins.
Gas Chromatography Column Fused silica capillary column (e.g., DB-5MS) To achieve high-resolution separation of different dioxin congeners. nih.govnih.gov

| Quantification Range | ppq to ppt | To measure environmentally and toxicologically relevant concentrations. epa.gov |

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the most accurate and robust method for the quantification of dioxins. food-safety.comchromatographyonline.com This technique compensates for the loss of analyte during sample preparation and analysis, which can be significant given the multi-step cleanup procedures required. food-safety.com

The core principle of IDMS involves "spiking" the sample with a known quantity of an isotopically labeled analogue of the target analyte before any extraction or cleanup steps. food-safety.com For 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, this would typically involve a standard containing the same molecule but with one or more Carbon-12 atoms replaced by Carbon-13 (¹³C).

Because the labeled standard is chemically identical to the native analyte, it behaves in the same way throughout the extraction, cleanup, and chromatographic separation processes. food-safety.com The mass spectrometer, however, can distinguish between the native (unlabeled) and the labeled compounds due to their mass difference. food-safety.com By measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated, irrespective of any losses during sample processing. food-safety.comepa.gov This method provides a highly accurate measurement of the target compound's concentration. chromatographyonline.comepa.gov

Interference Management and Quality Control in Dioxin Analysis

Effective management of interferences and rigorous quality control are paramount for obtaining reliable and defensible data in the analysis of this compound. food-safety.com The complexity of environmental matrices and the ultra-trace levels of detection required make these aspects particularly challenging. nih.gov

Cleanup Procedures for Environmental Samples

Environmental samples such as soil, sediment, air, and biological tissues contain a vast array of organic compounds that can interfere with dioxin analysis. nih.govmdpi.com These interferences can co-elute with the target analytes during chromatography or suppress the instrument's response. Therefore, extensive cleanup procedures are essential to isolate the dioxins from the bulk of the sample matrix. food-safety.comnih.gov

A common approach involves a multi-step column chromatography process using various sorbents. env.go.jpyoutube.com

Acid/Base Silica Gel Columns: A multi-layered silica gel column is often used as an initial cleanup step. Layers treated with sulfuric acid help to oxidize lipids and other readily oxidizable compounds, while layers treated with potassium hydroxide remove acidic components. sigmaaldrich.com

Alumina Column Chromatography: This step is effective in separating dioxins from other compounds like polychlorinated biphenyls (PCBs). env.go.jp

Activated Carbon Chromatography: Carbon-based columns are highly effective for fractionating planar molecules like dioxins from non-planar interferences. env.go.jpyoutube.com

The choice and sequence of cleanup steps depend on the specific sample matrix. For example, samples with high sulfur content may require treatment with silver nitrate-impregnated silica gel. env.go.jp Automated systems that combine extraction and cleanup steps have been developed to improve efficiency and reduce the potential for contamination. fms-inc.comfms-inc.com

Table 2: Common Chromatographic Sorbents for Dioxin Sample Cleanup

Sorbent Function Interferents Removed
Sulfuric Acid-Treated Silica Gel Oxidation Lipids, biogenic materials sigmaaldrich.com
Potassium Hydroxide-Treated Silica Gel Saponification/Removal of Acids Acidic components, fatty acids sigmaaldrich.com
Silver Nitrate-Treated Silica Gel Complexation Sulfur-containing compounds env.go.jpsigmaaldrich.com
Alumina (Acidic, Neutral, Basic) Polarity-based separation Polychlorinated biphenyls (PCBs), other aromatic compounds env.go.jp
Florisil Adsorption Pesticides, PCBs youtube.comsigmaaldrich.com

| Activated Carbon | Planarity-based separation | Non-planar compounds (e.g., non-ortho PCBs) env.go.jp |

Method Detection Limit (MDL) Determination and Validation

The Method Detection Limit (MDL) is a critical quality control parameter that defines the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. usgs.govepa.govresearchgate.net It is determined by analyzing a sample in a given matrix containing the analyte. researchgate.net The MDL is not a quantitation limit but rather a measure of the detection capability of the entire analytical method, including all sample processing steps. dioxin20xx.orgusgs.gov

The procedure for determining the MDL, as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA), involves the following steps:

Estimate the MDL: An initial estimate is made based on instrument sensitivity, signal-to-noise ratios, or previous data. researchgate.net

Prepare Spiked Samples: A minimum of seven replicate samples are prepared by spiking a clean matrix (e.g., reagent water, clean sand) with the analyte at a concentration one to five times the estimated MDL. usgs.gov For ongoing validation, these samples must be prepared in at least three separate batches on different dates. epa.gov

Process and Analyze: These spiked samples are processed through the complete analytical method.

Calculate the MDL: The standard deviation of the measured concentrations from the replicate analyses is calculated. The MDL is then determined using the following formula: MDL = t(n-1, 1-α = 0.99) × S Where:

t(n-1, 1-α = 0.99) is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (where n is the number of replicates).

S is the standard deviation of the replicate measurements.

Regular validation of the MDL is required to ensure that the laboratory's performance remains consistent. epa.gov This involves ongoing analysis of spiked samples and method blanks to verify the established MDL. wef.org The Estimated Detection Limit (EDL), which is calculated for each analyte in every sample based on the signal-to-noise ratio, is also commonly reported in dioxin analysis. eurofinsus.compublicnow.com

Table of Compounds

Compound Name
This compound
Polychlorinated biphenyls (PCBs)
2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)
Polychlorinated dibenzo-p-dioxins (PCDDs)
Polychlorinated dibenzofurans (PCDFs)
Dichlorodiphenyldichloroethylene (DDE)
Dichlorodiphenyltrichloroethane (DDT)
1,2,3,4-TCDD
1,3,6,8-TCDD
1,3,7,9-TCDD
2,3,7,8-tetrachlorodibenzofuran (TCDF)
4,5-Dichloro-1,2-benzoquinone
4,5-Dichlorocatechol
2-Hydrooxy-1,4-benzoquinone
1,2,4-Trihydroxybenzene

Advanced Research Directions and Emerging Methodologies

Computational Chemistry and Molecular Modeling for Dioxin-like Compounds

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and interactions of dioxin-like compounds at the molecular level. These theoretical approaches offer insights that can be challenging to obtain through experimental methods alone, especially for highly toxic compounds.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For dioxin-like compounds, DFT studies are crucial for understanding their adsorption onto various surfaces and their chemical reactivity.

Researchers have employed DFT to study the adsorption of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a closely related and extensively studied dioxin, on various materials. For instance, studies have explored the interaction of TCDD with pristine and nickel-doped boron nitride nanotubes. nih.gov The findings from such research indicate that while pristine nanotubes interact with TCDD through weaker physical adsorption (physisorption), the introduction of a dopant like nickel can significantly enhance the binding energy, suggesting a stronger chemical interaction (chemisorption). nih.gov These computational approaches can be extended to 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin to predict its adsorption behavior on different environmental matrices, which is critical for understanding its transport and fate.

DFT calculations are also utilized to explore the structure-toxicity relationships of various halogenated dioxins. nih.gov By calculating descriptors related to chemical reactivity, molecular charge distribution, and thermochemical properties, quantitative structure-activity relationship (QSAR) models can be developed. nih.govtandfonline.com These models help in predicting the binding affinity of different dioxin congeners to the aryl hydrocarbon receptor (AhR), a key step in the mechanism of dioxin toxicity. tandfonline.com Such studies have indicated that both dispersion and electrostatic interactions are significant in determining the binding affinities of these compounds. nih.gov

Table 1: Examples of DFT Applications in Dioxin Research

Application AreaInvestigated PropertyKey Findings
Adsorption Studies Interaction with NanomaterialsDoping of nanotubes can significantly increase the binding energy of dioxins. nih.gov
Reactivity Analysis Electronic PropertiesHalogen substitution patterns influence the electronic properties and reactivity of the dioxin molecule. nih.gov
Toxicity Prediction Structure-Toxicity RelationshipsQSAR models based on DFT descriptors can predict the binding affinity of dioxins to the AhR. nih.govtandfonline.com

Computational models are instrumental in predicting how dioxin-like compounds will behave in the environment and the pathways through which they might transform. Molecular modeling techniques can simulate the interactions of these compounds with environmental components like soil, water, and atmospheric particles. nih.gov

For polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), quantum chemical calculations have provided insights into their formation and degradation mechanisms under thermal conditions. researchgate.net These studies help in understanding the conditions under which these compounds are formed as byproducts in industrial processes and combustion. nih.gov The principles from these studies are applicable to mixed halogenated dioxins like this compound.

Furthermore, computational methods can predict the microbial degradation pathways of halogenated aromatic compounds. nih.gov By modeling the enzymatic reactions, researchers can identify potential microorganisms and enzymes capable of breaking down these persistent pollutants. This information is invaluable for developing bioremediation strategies.

Multi-Media Transport and Fate Modeling

To understand the distribution of this compound in the environment, researchers utilize multi-media transport and fate models. These models simulate the movement and accumulation of chemicals in different environmental compartments, including air, water, soil, and biota.

Fugacity-based models are commonly used for this purpose. nih.govnih.gov These models estimate the mass fluxes of dioxins between different environmental compartments, considering processes like deposition, degradation, and soil erosion. nih.gov Such models have been applied to study the long-term environmental dynamics of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govnih.gov The insights gained from modeling PCDD/Fs can be adapted to predict the environmental behavior of brominated and mixed halogenated dioxins, taking into account their specific physical and chemical properties. These models are crucial for assessing the long-range transport potential of these pollutants and identifying environmental sinks where they are likely to accumulate. researchgate.net

Development of Novel Biosensors and Bioanalytical Tools

The development of rapid, sensitive, and cost-effective methods for detecting dioxin-like compounds is a significant area of research. Novel biosensors and bioanalytical tools offer promising alternatives to traditional analytical methods, which are often time-consuming and expensive. nih.gov

Biosensors for dioxin detection often utilize biological recognition elements, such as antibodies, enzymes, or receptors, coupled with a transducer that converts the binding event into a measurable signal. researchgate.net For instance, immunosensors that use antibodies specific to dioxin-like compounds are being developed. nih.gov Whole-cell biosensors, which use genetically engineered cells that produce a detectable signal in the presence of dioxins, are another promising approach. nih.gov

The Chemical Activated Luciferase gene eXpression (CALUX) bioassay is a well-established cell-based method for screening dioxin-like compounds. nih.gov While this method provides information on the total dioxin-like activity of a sample, there is a need for more specific and sensitive biosensors. nih.gov Research is ongoing to improve the detection limits and selectivity of these bioanalytical tools, with a focus on detecting emerging threats like brominated and mixed halogenated dioxins. mdpi.com The primary challenge for many current biosensors is achieving the extremely low detection levels required for food and environmental monitoring. nih.govmaastrichtuniversity.nl

Table 2: Emerging Bioanalytical Tools for Dioxin Detection

Tool TypePrinciple of OperationAdvantagesChallenges
Immunosensors Antibody-antigen bindingHigh selectivity and sensitivityPotential for cross-reactivity
Whole-cell biosensors Cellular response to toxinsProvides biologically relevant dataMatrix interference, sensitivity
Biomimetic sensors Synthetic receptorsPotential for high stability and selectivityDesign and synthesis complexity

Integrated Approaches for Environmental Monitoring and Assessment

Addressing the challenges posed by persistent organic pollutants like this compound requires integrated approaches for environmental monitoring and assessment. These frameworks combine various tools and methodologies to provide a holistic view of the contamination problem.

An integrated approach involves a systematic process of problem formulation, analysis, and risk characterization. researchgate.net This includes the use of advanced analytical techniques for the detection and quantification of pollutants, multi-media fate and transport models to understand their environmental distribution, and bioanalytical tools to assess their potential toxicity. e3s-conferences.org

The Toxicity Equivalence (TEQ) methodology is a key component of integrated assessments for dioxin-like compounds. nih.gov This approach uses Toxicity Equivalency Factors (TEFs) to express the toxicity of different congeners relative to the most toxic form, 2,3,7,8-TCDD. researchgate.netnih.gov This allows for the calculation of a total TEQ for a complex mixture of dioxin-like compounds. nih.gov The framework for applying the TEF methodology in ecological risk assessment is well-established for chlorinated compounds and is being adapted for brominated and mixed halogenated analogs. epa.gov

Global monitoring programs for persistent organic pollutants (POPs) exemplify an integrated approach by collecting data on the levels of these chemicals in various environmental matrices and in human populations worldwide. unep.org These programs are essential for tracking trends in POP concentrations, evaluating the effectiveness of international conventions like the Stockholm Convention, and informing policy decisions. unep.orgnih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin with high purity?

  • Methodological Answer : Synthesis typically involves halogenation of precursor dibenzo-p-dioxins under controlled conditions. For characterization, use gas chromatography-mass spectrometry (GC-MS) with electron ionization to confirm molecular weight (410.873 g/mol) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions, while high-performance liquid chromatography (HPLC) with C18 columns ensures purity (>98%). Environmental analysis standards (e.g., Kanto Reagents’ protocols for trichlorodibenzo-p-dioxins) provide benchmarks for quality control .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in environmental matrices?

  • Methodological Answer : Prioritize isotope dilution mass spectrometry (IDMS) with ³⁷Cl-labeled internal standards to correct for matrix effects . Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) achieves detection limits <1 pg/g in soil/sediment. For biological samples, immunoassays using thyroglobulin conjugates (e.g., TG-TCDD) enable sensitive screening, though cross-reactivity with hydroxylated metabolites requires validation via tandem MS .

Q. How does this compound activate the aryl hydrocarbon receptor (AHR) pathway compared to 2,3,7,8-TCDD?

  • Methodological Answer : Use in vitro reporter gene assays (e.g., luciferase-based CALUX) to measure AHR transcriptional activity. Competitive binding studies with ³H-TCDD in hepatic cytosol quantify relative binding affinities. Ahr-/- murine models are critical to isolate AHR-specific effects, as brominated analogs may exhibit altered potency due to steric hindrance from bromine substituents .

Advanced Research Questions

Q. What are the hydroxylated metabolites of this compound, and how can they be detected in biological systems?

  • Methodological Answer : Hydroxylation at the 2-position (e.g., 2-OH-3,7,8-TriCDD) is a primary metabolic pathway. Use liquid chromatography (LC)-MS/MS with electrospray ionization (negative mode) for metabolite identification. Synthesize authentic standards (CAS: 82019-04-3) to validate retention times and fragmentation patterns. Immunoaffinity chromatography with monoclonal antibodies (e.g., anti-TCDD-OH) enhances specificity in complex matrices .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer : Apply systematic toxicogenomic profiling to identify confounding factors (e.g., coexposure to PCBs or variability in AHR isoforms). Normalize data using biomonitoring equivalents (BEs) derived from physiologically based pharmacokinetic (PBPK) models, as done for TCDD . Meta-analyses should stratify results by species, exposure duration, and endpoint (e.g., hepatic fibrosis vs. immune suppression) .

Q. What in vitro and in vivo models are optimal for studying the endocrine-disrupting effects of this compound?

  • Methodological Answer : Use zebrafish embryos for high-throughput screening of developmental toxicity (e.g., yolk sac edema, craniofacial defects). For endocrine disruption, employ ER-CALUX or AR-CALUX assays to assess estrogen/androgen receptor cross-talk. In vivo, murine models with hepatic-specific AHR knockdown clarify tissue-specific effects, while bovine serum albumin (BSA) conjugates facilitate antibody generation for mechanistic studies .

Q. Which computational approaches predict the interaction of this compound with molecular targets like AHR or CYP enzymes?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor interactions, accounting for bromine’s van der Waals radius. Quantum mechanical calculations (DFT) predict metabolic sites for hydroxylation. Systems biology tools like WikiPathways integrate omics data to map downstream signaling cascades (e.g., CYP1A1 induction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.